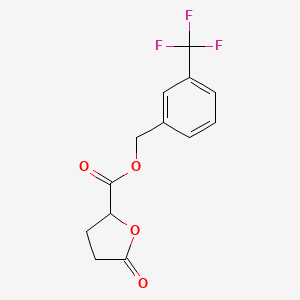

Tfmb-R-2-HG

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11F3O4 |

|---|---|

Molecular Weight |

288.22 g/mol |

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl 5-oxooxolane-2-carboxylate |

InChI |

InChI=1S/C13H11F3O4/c14-13(15,16)9-3-1-2-8(6-9)7-19-12(18)10-4-5-11(17)20-10/h1-3,6,10H,4-5,7H2 |

InChI Key |

UXTLNUGKDZMPTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OC1C(=O)OCC2=CC(=CC=C2)C(F)(F)F |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of R 2 Hydroxyglutarate Action

Inhibition of α-Ketoglutarate-Dependent Dioxygenases by (R)-2-HG

(R)-2-HG competitively inhibits a broad range of α-KG-dependent dioxygenases by binding to the α-KG pocket in these enzymes. nih.gov This inhibition is a key mechanism through which R-2-HG exerts its oncogenic effects. nih.govresearchgate.netashpublications.org While both enantiomers of 2-hydroxyglutarate (R-2-HG and S-2-HG) can inhibit these enzymes, R-2-HG is notably less potent than S-2-HG. nih.gov Despite this, it is the R-enantiomer that is produced by mutant IDH1/2 and is linked to promoting tumorigenesis. nih.gov

Epigenetic Enzyme Inhibition: Histone Demethylases (e.g., JmjC family, KDM2B, KDM4A, KDM4C, KDM5)

(R)-2-HG is a potent inhibitor of several JmjC domain-containing histone demethylases (KDMs). nih.govnih.gov This inhibition leads to the accumulation of histone methylation marks, which in turn alters gene expression and contributes to a block in cellular differentiation. aacrjournals.org

Research has shown that R-2-HG can inhibit various KDM family members with differing potencies. For instance, it has been identified as a particularly effective antagonist of KDM4A, KDM4B, KDM6A, and KDM6B. oulu.fioup.com The inhibition of these enzymes is associated with an accumulation of specific histone marks, such as H3K9me3 and H3K27me3. oulu.fi Furthermore, studies have demonstrated that R-2-HG inhibits KDM5 histone lysine (B10760008) demethylases, a mechanism that contributes to cellular transformation in cancers with IDH mutations. aacrjournals.orgnih.gov TFMB-(R)-2-HG, a cell-permeable form of R-2-HG, has been shown to competitively inhibit KDM2B. medchemexpress.com

The inhibition of these histone demethylases by R-2-HG is a critical step in the epigenetic reprogramming that drives the development of certain cancers.

Table 1: Inhibition of Histone Demethylases by (R)-2-HG

| Enzyme Family | Specific Enzymes Inhibited | Observed Effects | Citations |

|---|---|---|---|

| JmjC | KDM4A, KDM4B, KDM6A, KDM6B | Accumulation of H3K9me3 and H3K27me3 | oulu.fioup.com |

| KDM2 | KDM2B | Competitive inhibition | medchemexpress.com |

| KDM5 | KDM5 family | Contributes to cellular transformation | aacrjournals.orgnih.gov |

Epigenetic Enzyme Inhibition: TET DNA Demethylases

The ten-eleven translocation (TET) family of enzymes, which are responsible for the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC) as the initial step of active DNA demethylation, are also major targets of (R)-2-HG. nih.govresearchgate.net By competitively inhibiting TET enzymes, R-2-HG leads to a global decrease in 5hmC levels and a corresponding increase in DNA hypermethylation. researchgate.netbiorxiv.org

This inhibition of TET function is a key event in the oncogenic activity of R-2-HG, as it leads to widespread epigenetic changes that can silence tumor suppressor genes and promote cancer development. nih.govresearchgate.net Studies have shown that both TET1 and TET2 are inhibited by R-2-HG, with TET2 showing significant inhibition. researchgate.net The link between IDH mutations, R-2-HG production, and TET2 inhibition is further strengthened by the observation that mutations in IDH1/2 and TET2 are often mutually exclusive in acute myeloid leukemia (AML), suggesting they operate within the same pathogenic pathway. nih.gov

Inhibition of Other α-KG-Dependent Dioxygenases (e.g., collagen prolyl 4-hydroxylases, FTO)

Beyond histone and DNA demethylases, (R)-2-HG also inhibits other α-KG-dependent dioxygenases, impacting a variety of cellular processes.

One notable target is the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. mednexus.orgaacrjournals.org Inhibition of FTO by R-2-HG leads to an increase in m6A RNA methylation, which can affect the stability and translation of key transcripts, including those of oncogenes like MYC and CEBPA. aacrjournals.orgmdpi.com Interestingly, this inhibition of FTO by R-2-HG has been shown to have anti-tumor effects in certain contexts, highlighting the complex and sometimes contradictory roles of this oncometabolite. aacrjournals.orgfrontiersin.orgnih.gov

Collagen prolyl 4-hydroxylases, enzymes crucial for collagen maturation, are also inhibited by R-2-HG, which can have implications for the tumor microenvironment and tissue integrity. frontiersin.org

Epigenetic Reprogramming and Transcriptional Dysregulation by (R)-2-HG

The widespread inhibition of α-KG-dependent dioxygenases by (R)-2-HG results in extensive epigenetic reprogramming, characterized by both DNA and histone hypermethylation. nih.govjci.org This altered epigenetic landscape leads to significant transcriptional dysregulation, which is a central driver of the oncogenic effects of R-2-HG. ashpublications.orgnih.gov These epigenetic alterations are not merely a bystander effect but are functionally significant in blocking cellular differentiation and promoting tumorigenesis. nih.govaacrjournals.org

DNA Hypermethylation Patterns Induced by (R)-2-HG

The accumulation of (R)-2-HG induces a pronounced DNA hypermethylation state. nih.gov This is primarily a consequence of the inhibition of TET DNA demethylases, which leads to a failure to remove methyl groups from DNA. nih.govresearchgate.net The resulting hypermethylation is not random but occurs in specific patterns, often at CpG islands, a phenomenon known as the CpG island methylator phenotype (G-CIMP) observed in gliomas. frontiersin.orgcell-stress.com

This R-2-HG-induced DNA hypermethylation can lead to the silencing of tumor suppressor genes and genes involved in cellular differentiation, thereby contributing to cancer development. nih.gov Studies have shown that R-2-HG can induce hypermethylation of promoter regions of lineage-specific genes, effectively blocking differentiation pathways. nih.gov The hypermethylation patterns observed in tumors with IDH mutations are a hallmark of the oncogenic activity of R-2-HG. cell-stress.comresearchgate.net

Histone Hypermethylation Profiles (e.g., H3K4me2, H3K4me3, H3K9, H3K27, H3K36, H3K79)

In parallel with DNA hypermethylation, (R)-2-HG induces a global increase in histone methylation at various lysine residues. nih.gov This is a direct result of the inhibition of JmjC domain-containing histone demethylases. nih.govnih.gov The specific histone marks that accumulate can vary, but several key methylation sites are consistently affected.

Research has documented increased levels of both repressive and active histone marks in the presence of R-2-HG. For example, increased methylation of H3K9, H3K27, and H3K79, which are generally associated with transcriptional repression, has been observed. aacrjournals.orgoulu.fifrontiersin.org Concurrently, increases in marks associated with active transcription, such as H3K4me3 and H3K36 methylation, have also been reported. frontiersin.orguni.lulife-science-alliance.org This complex pattern of histone hypermethylation contributes to a profound dysregulation of gene expression, blocking normal cellular differentiation and promoting a cancerous state. frontiersin.org

Table 2: Histone Hypermethylation Profiles Induced by (R)-2-HG

| Histone Mark | Typical Association | Effect of (R)-2-HG | Citations |

|---|---|---|---|

| H3K4me2/me3 | Active Transcription | Increased levels | frontiersin.orguni.lulife-science-alliance.org |

| H3K9me2/me3 | Transcriptional Repression | Increased levels | aacrjournals.orgoulu.fifrontiersin.org |

| H3K27me3 | Transcriptional Repression | Increased levels | aacrjournals.orgoulu.fi |

| H3K36me2/me3 | Transcription Elongation | Increased levels | nih.govuni.lulife-science-alliance.org |

| H3K79me2 | Active Transcription | Increased levels | aacrjournals.orgfrontiersin.org |

Locus-Specific Gene Expression Alterations

The accumulation of (R)-2-HG induces changes in gene expression that are specific to certain genetic loci. life-science-alliance.orgnih.gov These alterations are a consequence of the inhibition of histone and DNA demethylases, which leads to changes in the chromatin structure and gene regulation with tumorigenic outcomes. life-science-alliance.orgnih.gov For instance, in certain cancers, elevated levels of (R)-2-HG have been shown to inhibit histone demethylases, causing changes in H3K4 and H3K36 methylation at specific locations in the genome. life-science-alliance.orgnih.gov

Studies in yeast have demonstrated that 2-HG can lead to gene expression changes that are dependent on the genetic background, accompanied by locus-specific alterations in histone methylation. life-science-alliance.org In human cancer cells, the inhibition of specific histone lysine demethylases, such as the KDM4 and KDM5 families, by (R)-2-HG has been linked to cellular transformation. aacrjournals.org The inhibition of these demethylases can lead to increased histone methylation at specific gene promoters, which in turn can either activate or repress gene expression, depending on the specific histone mark and the genomic context. For example, (R)-2-HG has been found to induce a loss of accessibility for key transcription factors like FOXA1, FOXP1, and GATA3, leading to a shift in gene expression from a luminal to a more basal-like pattern in breast cancer. nih.gov

Chromatin Regulatory Landscape Destabilization by (R)-2-HG

(R)-2-HG contributes to the destabilization of the chromatin regulatory landscape, promoting cellular heterogeneity and plasticity. nih.govuts.edu.au This destabilization arises from the widespread inhibition of α-KG-dependent demethylases, which disrupts the normal balance of histone and DNA methylation that is crucial for maintaining a stable epigenome. uts.edu.au

Research has shown that 2-HG can disarrange the normally stable positioning of nucleosomes, leading to increased cell-to-cell variability in the epigenetic landscape. nih.govuts.edu.au This increased plasticity can allow cancer cells to adapt and evolve, contributing to tumor progression and resistance to therapy. uts.edu.au The loss of lineage fidelity, where cells lose the distinct gene expression patterns of their original cell type, is a key consequence of this chromatin destabilization. nih.govuts.edu.au In breast cancer, for example, high levels of 2-HG are associated with enhanced cellular heterogeneity and undifferentiated epigenomic signatures, which are linked to a poorer prognosis. uts.edu.au

Metabolic Perturbations and Signaling Pathway Modulation by (R)-2-HG

The production of (R)-2-HG significantly reprograms the metabolic landscape of cancer cells. frontiersin.orgnih.gov It affects several key metabolic pathways, including cellular respiration, redox balance, and major signaling cascades that control cell growth and proliferation.

Influence on Hypoxia-Inducible Factor (HIF-1α) Levels

The effect of (R)-2-HG on the levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α) is complex and appears to be context-dependent. frontiersin.orgnih.gov HIF-1α is a key transcription factor that allows cells to adapt to low oxygen conditions (hypoxia). frontiersin.org Its stability is regulated by a class of α-KG-dependent enzymes called prolyl hydroxylases (PHDs). frontiersin.orgfrontiersin.org

Some studies have shown that (R)-2-HG can stimulate the activity of PHDs, leading to the degradation of HIF-1α and a subsequent reduction in HIF-1α levels. dovepress.com This has been observed in immortalized human astrocytes, where lower HIF-1α levels were associated with transformation. dovepress.com Conversely, other research suggests that in certain contexts, such as in IDH-mutant gliomas, HIF-1α protein levels and target gene transcription can be increased. dovepress.com The L-enantiomer of 2-HG, L-2-hydroxyglutarate (L-2-HG), has been shown to stabilize HIF-1α by inhibiting PHDs. frontiersin.orgnih.gov The differing effects of the two enantiomers and the influence of the cellular environment likely contribute to these conflicting observations.

Effects on Cellular Respiration and Mitochondrial Function

(R)-2-HG has been shown to impair mitochondrial respiration and function. frontiersin.orgnih.gov It can inhibit the mitochondrial electron transport chain, specifically by affecting the activity of cytochrome c oxidase (complex IV). frontiersin.org This impairment of the electron transport chain can lead to a lower threshold for inducing apoptosis. frontiersin.org

Furthermore, (R)-2-HG can inhibit the enzyme succinate (B1194679) dehydrogenase (SDH), also known as complex II of the electron transport chain. mdpi.com This inhibition leads to an accumulation of succinate, which can have further downstream effects on cellular metabolism and signaling. In some leukemia cells, however, R-2-HG did not appear to affect mitochondrial respiration, suggesting that its impact on this process may be cell-type specific. nih.gov In contrast, studies in cardiac myoblasts have shown that D-2-HG impairs cellular respiration and inhibits several mitochondrial enzymes, including α-ketoglutarate dehydrogenase and citrate (B86180) synthase. researchgate.net

Impact on Redox Homeostasis and NADPH/NADP+ Ratio

The synthesis of (R)-2-HG from α-KG consumes NADPH, a critical reducing equivalent for maintaining redox homeostasis. frontiersin.orgnih.gov This consumption of NADPH can disrupt the cellular NADPH/NADP+ ratio, leading to increased oxidative stress. researchgate.net Cells with IDH1 mutations have been shown to have lower cellular NADPH levels and a decreased NADPH/NADP+ ratio. researchgate.net

To compensate for the NADPH consumed during 2-HG production, cells may increase flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of NADPH. nih.gov However, the continued synthesis of 2-HG competes with other essential NADPH-dependent processes, such as fatty acid synthesis and the buffering of reactive oxygen species (ROS). nih.gov This can render cells more sensitive to oxidative stress. frontiersin.orgnih.gov The altered redox state can also impact various signaling pathways and cellular processes.

Modulation of Cellular Signaling Cascades (e.g., mTOR pathway)

(R)-2-HG has been shown to modulate key cellular signaling cascades, most notably the mTOR (mechanistic target of rapamycin) pathway. frontiersin.orgoup.com The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. acs.org

Dysregulation of Amino Acid Metabolism (e.g., lysine catabolism)

The oncometabolite (R)-2-hydroxyglutarate ((R)-2-HG), a structural analog of α-ketoglutarate (α-KG), plays a significant role in dysregulating cellular metabolism, including amino acid pathways. mdpi.comresearchgate.net Its primary mechanism of action involves the competitive inhibition of α-KG-dependent dioxygenases, a large family of enzymes that are crucial for various metabolic and epigenetic processes. mdpi.comnih.gov This inhibition has profound effects on lysine catabolism, primarily through the disruption of histone lysine demethylase (KDM) activity. mdpi.comnih.govnih.gov

Histone lysine demethylases, particularly those containing a Jumonji C (JmjC) domain, are α-KG-dependent enzymes responsible for removing methyl groups from lysine residues on histone tails. mdpi.comresearchgate.net This process is a key component of epigenetic regulation, influencing gene expression. (R)-2-HG has been shown to inhibit several JmjC-domain containing KDMs, including members of the KDM4 and KDM5 families. mdpi.comnih.govnih.gov For instance, KDM4A, which demethylates di- and trimethylated histone H3 on lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), is particularly sensitive to inhibition by (R)-2-HG. mdpi.com Similarly, members of the KDM5 family (KDM5A, KDM5C, and KDM5D), which are H3K4 histone lysine demethylases, are also inhibited by (R)-2-HG at concentrations found in tumors. nih.govencyclopedia.pub

The inhibition of these lysine demethylases by (R)-2-HG leads to a state of histone hypermethylation, which can alter gene expression patterns and contribute to oncogenesis. nih.govnih.gov While lysine catabolism in mammals primarily occurs via the saccharopine and pipecolate pathways to ultimately form L-2-aminoadipate, the impact of (R)-2-HG on histone lysine methylation represents a critical dysregulation of lysine metabolism within the context of cellular signaling and gene regulation. frontiersin.org The accumulation of (R)-2-HG can also indirectly affect other amino acid metabolic pathways by altering the cellular redox state and the availability of crucial metabolites. researchgate.netresearchgate.net

Table 1: Inhibition of α-KG-Dependent Dioxygenases by (R)-2-HG

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Consequence of Inhibition by (R)-2-HG | Reference(s) |

|---|---|---|---|---|

| Histone Lysine Demethylases (KDMs) | KDM4A, KDM4B, KDM4C | H3K9me2/3, H3K36me2/3 | Increased histone methylation (H3K9me3, H3K36me3), altered gene expression. | mdpi.comresearchgate.net |

| Histone Lysine Demethylases (KDMs) | KDM5A, KDM5C, KDM5D | H3K4me2/3 | Increased H3K4 methylation, contribution to cellular transformation. | nih.govnih.gov |

| Histone Lysine Demethylases (KDMs) | JMJD2A, JMJD2C | H3K9me3, H3K36me3 | Global increase in histone methylation. | nih.gov |

| TET Enzymes | TET1, TET2 | 5-methylcytosine (5mC) | DNA hypermethylation, altered gene expression. | mdpi.comnih.gov |

| AlkB Homologs | ALKBH2, ALKBH3 | Alkylated DNA | Impaired DNA repair. | nih.govnih.gov |

(R)-2-HG-Induced DNA Damage and Repair Impairment

The accumulation of (R)-2-HG has been demonstrated to induce DNA damage and impair cellular DNA repair mechanisms, contributing to genomic instability. nih.govmdpi.com This oncometabolite affects a broad spectrum of DNA damage response (DDR) pathways, including homologous recombination (HR), base excision repair (BER), and nucleotide excision repair (NER), primarily through the transcriptional repression of key DDR genes. nih.gov The presence of high levels of (R)-2-HG leads to an increase in DNA double-strand breaks (DSBs), as evidenced by the formation of γH2AX foci. nih.gov Mechanistically, (R)-2-HG's inhibitory effect on α-KG-dependent dioxygenases, such as histone demethylases and the AlkB family of DNA repair enzymes, is a central driver of these defects. mdpi.comnih.govnih.gov This impairment of DNA repair can render cancer cells more sensitive to certain therapeutic agents like PARP inhibitors. researchgate.netmdpi.com

Suppression of Homologous Recombination

(R)-2-HG actively suppresses the high-fidelity homologous recombination (HR) pathway for repairing DNA double-strand breaks. researchgate.netnih.govmdpi.com This suppression is a key factor contributing to the "BRCAness" phenotype observed in tumors with high levels of (R)-2-HG, characterized by a deficiency in HR and a corresponding sensitivity to PARP inhibitors. nih.govresearchgate.net The mechanism of HR suppression involves the inhibition of α-KG-dependent histone demethylases, such as KDM4B. nih.gov Inhibition of KDM4B by (R)-2-HG results in the hypermethylation of histone H3 at lysine 9 (H3K9). nih.gov This aberrant hypermethylation masks the DNA damage signal, impairing the recognition of DSBs and the subsequent recruitment of essential HR repair factors. nih.gov Consequently, the assembly of the HR machinery at the site of damage is compromised, leading to a defective repair process. researchgate.netnih.gov

Defective Recruitment of DNA Repair Proteins

A direct consequence of the chromatin modifications induced by (R)-2-HG is the defective recruitment of critical DNA repair proteins to sites of DNA damage. nih.govnih.gov The accumulation of (R)-2-HG disrupts the normal chromatin signaling that is essential for the DNA damage response. nih.gov Specifically, the hypermethylation of H3K9 caused by KDM inhibition prevents the proper activation of the Tip60 acetyltransferase-ATM kinase axis, which is crucial for recognizing DNA double-strand breaks. nih.gov This disruption leads to a failure in recruiting downstream repair proteins, including Replication Protein A (RPA), BRCA1, and RAD51, to the damaged DNA loci. nih.gov Furthermore, (R)-2-HG-induced hypermethylation of cytosine residues, through the inhibition of TET enzymes, can lead to the dissociation of the architectural protein CTCF from DNA damage regions. researchgate.netnih.gov The absence of CTCF disrupts the local chromatin organization, further abolishing the recruitment of BRCA2 and RAD51. researchgate.netnih.gov

Inactivation of ATM-Dependent DNA Damage Sensing

(R)-2-HG has been shown to inactivate the Ataxia-Telangiectasia Mutated (ATM)-dependent DNA damage sensing pathway. nih.govfrontiersin.org ATM is a primary sensor of DNA double-strand breaks and initiates a signaling cascade to orchestrate cell cycle arrest and DNA repair. frontiersin.org The oncometabolite (R)-2-HG can lead to the downregulation of ATM expression. researchgate.net This is achieved through the inhibition of histone lysine demethylases like KDM4A and KDM4C, which results in an increase of the repressive H3K9me3 mark at the ATM promoter, thereby attenuating its transcription. frontiersin.orgresearchgate.net The reduced expression and impaired activation of ATM compromise the cell's ability to sense DNA damage effectively, leading to a blunted DNA damage response and increased sensitivity to genotoxic agents. nih.govfrontiersin.org

Table 2: Effects of (R)-2-HG on DNA Damage and Repair Pathways

| Affected Process | Key Protein(s)/Factor(s) Involved | Mechanism of (R)-2-HG Action | Consequence | Reference(s) |

|---|---|---|---|---|

| Homologous Recombination (HR) | KDM4B, BRCA1, RAD51 | Inhibition of KDM4B leads to H3K9 hypermethylation, impairing recruitment of repair factors. | Suppression of HR, "BRCAness" phenotype, sensitivity to PARP inhibitors. | researchgate.netnih.gov |

| Recruitment of Repair Proteins | RPA, BRCA1, BRCA2, RAD51, CTCF | Disruption of chromatin signaling due to histone and DNA hypermethylation. | Failure to recruit essential repair proteins to DNA damage sites. | researchgate.netnih.govnih.gov |

| ATM-Dependent Sensing | ATM, KDM4A, KDM4C | Inhibition of KDM4A/C leads to H3K9me3 at the ATM promoter, reducing ATM expression. | Inactivation of ATM signaling, impaired DNA damage sensing. | frontiersin.orgresearchgate.net |

| Base Excision Repair (BER) | ALKBH2, ALKBH3 | Direct competitive inhibition of α-KG-dependent DNA repair enzymes. | Accumulation of alkylated DNA lesions, increased sensitivity to alkylating agents. | nih.govnih.gov |

Compound Names Mentioned in the Article

(R)-2-hydroxyglutarate ((R)-2-HG)

α-ketoglutarate (α-KG)

L-2-aminoadipate

The Role of the Tfmb Moiety in Tfmb R 2 Hg As a Chemical Biology Tool

Design Principles for Cell Membrane Permeability of (R)-2-HG Analogs

The inherent properties of (R)-2-hydroxyglutarate—a small, charged molecule—make it highly impermeable to the hydrophobic lipid bilayer of cell membranes. uvigo.es The design of cell-permeable analogs hinges on temporarily masking its hydrophilic nature to facilitate passive diffusion into the cell. This is a common strategy in drug design, known as the prodrug approach. mdpi.comnih.gov

Tfmb-R-2-HG is a quintessential example of this design. It is a prodrug form of (R)-2-HG, created by esterifying (R)-2-HG with a 3-(trifluoromethyl)benzyl group. caymanchem.comnih.gov Once this more lipophilic molecule enters the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond. nih.gov This enzymatic action releases the active (R)-2-HG molecule inside the cell, where it can accumulate and exert its biological effects. nih.gov The accumulation of (R)-2-HG to high levels within cells treated with the prodrug suggests that the rate of entry and cleavage of this compound is faster than the rate at which the liberated (R)-2-HG is cleared. nih.gov

This design strategy is not unique to the Tfmb moiety. Other lipophilic groups have been used to create cell-permeable (R)-2-HG analogs, such as octyl-(R)-2-HG, which attaches a lipophilic eight-carbon chain to achieve cell entry. mdpi.comstemcell.com The core principle remains the same: convert the polar parent molecule into a transient, nonpolar form to overcome the membrane barrier.

| Compound | Core Structure | Modification for Permeability | Mechanism of Action |

|---|---|---|---|

| (R)-2-Hydroxyglutarate ((R)-2-HG) |  | None; inherently poor permeability due to charged carboxylate group. | Cannot efficiently cross the cell membrane via passive diffusion. uvigo.es |

| This compound |  | Esterification with a 3-(trifluoromethyl)benzyl (Tfmb) group. | Increased lipophilicity allows passive diffusion across the cell membrane, followed by intracellular cleavage by esterases to release (R)-2-HG. caymanchem.comnih.gov |

| Octyl-(R)-2-HG |  | Esterification with an octyl group. | Increased lipophilicity from the alkyl chain allows passive diffusion across the cell membrane, followed by intracellular cleavage to release (R)-2-HG. stemcell.com |

Utility of Fluorinated Moieties in Enhancing Biological Probe Characteristics

The incorporation of fluorine or fluorine-containing groups is a powerful and widely adopted strategy in medicinal chemistry and the design of chemical biology probes. benthamscience.commdpi.com These moieties, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, can profoundly alter a molecule's properties to enhance its utility as a probe. hovione.commdpi.com

Key advantages conferred by fluorination include:

Enhanced Lipophilicity : Fluorine is highly electronegative, but when substituted for hydrogen, it often increases a molecule's lipophilicity, or hydrophobicity. benthamscience.commdpi.com This is particularly true for groups like -CF3 and -OCF3. The trifluoromethoxy group is considered one of the most hydrophobic substituents available in drug design. mdpi.com This increased lipophilicity aids in the penetration of biological membranes. mdpi.com

Improved Metabolic Stability : The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. mdpi.com This inherent strength makes fluorinated compounds more resistant to metabolic breakdown by enzymes, thereby increasing their biological half-life and stability. mdpi.comrsc.org The trifluoromethoxy group, for instance, demonstrates high stability against heat, acid, and basic conditions. mdpi.com

Modulation of Biological Activity : The high electronegativity of fluorine can alter the electronic properties of a molecule, affecting its acidity (pKa) and how it binds to target proteins. mdpi.comhovione.com This allows for the fine-tuning of a probe's interaction with its biological target.

Utility as an NMR Probe : The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net It has a nuclear spin of 1/2, is 100% naturally abundant, and is highly sensitive in NMR experiments. researchgate.netacs.org Crucially, fluorine is almost completely absent from natural biological systems, meaning ¹⁹F-NMR spectra are free from background signals. acs.org This allows for the precise study of a probe's local environment, conformation, and interactions with biomolecules. researchgate.net

In this compound, the trifluoromethyl (-CF3) group on the benzyl (B1604629) moiety leverages these characteristics, primarily enhancing lipophilicity to ensure the probe can effectively enter cells. benthamscience.com

| Property | Effect of Fluorination (e.g., with -CF3, -OCF3) | Significance for Chemical Probes |

|---|---|---|

| Lipophilicity | Generally increased. benthamscience.commdpi.com | Enhances permeability across cell membranes. mdpi.com |

| Metabolic Stability | Increased due to the high strength of the C-F bond. mdpi.comrsc.org | Longer biological half-life and resistance to degradation. mdpi.com |

| Binding Interactions | Alters electronic properties (pKa, dipole moment), potentially modifying binding affinity and selectivity. hovione.com | Allows for fine-tuning of probe-target interactions. |

| NMR Spectroscopy | ¹⁹F is a highly sensitive, background-free NMR nucleus. researchgate.netacs.org | Enables detailed structural and functional studies of probe-biomolecule interactions. |

Application of this compound for Controlled Intracellular (R)-2-HG Delivery

This compound functions as a critical chemical biology tool for the controlled delivery of (R)-2-HG into cells, enabling researchers to investigate the metabolite's precise role in cellular processes. medchemexpress.comglpbio.com Its primary application is to mimic the high intracellular concentrations of (R)-2-HG found in cancers with IDH mutations, thereby isolating the effects of the oncometabolite from other functions of the mutant enzyme. nih.govnih.gov

The utility of this compound has been demonstrated in numerous studies. For example, when used to treat the human erythroleukemia cell line TF-1, the prodrug successfully delivered (R)-2-HG into the cells. nih.gov Inside the cell, the Tfmb ester is cleaved, leading to a dose-dependent accumulation of intracellular (R)-2-HG. nih.govaacrjournals.org This controlled delivery has been instrumental in showing that (R)-2-HG is sufficient to induce key features of leukemogenesis, such as promoting growth factor-independent proliferation and blocking cellular differentiation in response to erythropoietin (EPO). nih.govnih.gov In contrast, the enantiomer Tfmb-(S)-2-HG did not produce these effects, highlighting the stereospecificity of the biological activity. nih.gov

This tool allows for quantitative studies linking intracellular (R)-2-HG levels to specific biological outcomes. Research has shown that treating cells with increasing concentrations of this compound results in a predictable rise in intracellular (R)-2-HG, which can then be correlated with the inhibition of target enzymes like the KDM histone lysine (B10760008) demethylases and TET 5-methylcytosine (B146107) hydroxylases. aacrjournals.orgnih.gov For example, studies have demonstrated that concentrations of this compound that result in low millimolar intracellular (R)-2-HG are sufficient to promote cytokine independence without significantly suppressing global levels of 5-hydroxymethylcytosine (B124674) (5hmC), a marker of TET2 activity. aacrjournals.orgnih.gov This suggests that other (R)-2-HG targets, such as KDM5, are inhibited at lower concentrations of the oncometabolite. aacrjournals.org

The reversibility of (R)-2-HG's effects has also been demonstrated using this probe. After inducing transformation with this compound, its removal from the culture medium led to a rapid restoration of the cells' ability to differentiate, confirming that the differentiation block is dependent on the continuous presence of the oncometabolite. nih.govnih.gov

| External this compound Concentration (μM) | Resulting Intracellular (R)-2-HG Concentration (mM) | Effect on Global 5hmC Levels (TET2 Activity Marker) |

|---|---|---|

| 0 (Control) | ~0 | Baseline |

| 100 | 0.8 | Not suppressed. aacrjournals.orgnih.gov |

| 250 | 2.0 | Not suppressed. aacrjournals.orgnih.gov |

| 500 | ~4.0 | Significantly suppressed. aacrjournals.orgnih.gov |

Data synthesized from studies on TF-1 cells. aacrjournals.orgnih.gov

Tfmb R 2 Hg in Preclinical Research Models

Studies on Cell Differentiation Impairment Using Tfmb-R-2-HG

This compound has been instrumental in demonstrating that (R)-2-HG is sufficient to block cellular differentiation, a key hallmark of cancer. nih.govforbeckforums.org In studies involving the human erythroleukemia cell line TF-1 and the murine granulocyte-macrophage progenitor cell line SCF ER-Hoxb8, treatment with this compound has been shown to impair their normal differentiation processes. nih.gov

For instance, TF-1 cells, which typically differentiate in response to erythropoietin (EPO), failed to do so when cultured in the presence of this compound. nih.govashpublications.org Similarly, SCF ER-Hoxb8 cells treated with this compound showed impaired differentiation upon estrogen withdrawal, a process characterized by the decreased expression of the differentiation marker Gr1 and the continued expression of stem cell markers like CD34 and c-kit. nih.gov These effects were specific to the (R)-enantiomer, as the (S)-enantiomer (Tfmb-S-2-HG) did not inhibit differentiation. nih.gov

The impairment of differentiation is linked to the ability of (R)-2-HG to inhibit α-ketoglutarate-dependent dioxygenases, such as the TET family of 5-methylcytosine (B146107) hydroxylases and histone lysine (B10760008) demethylases (KDMs). researchgate.netbiorxiv.org This inhibition leads to epigenetic alterations, including histone and DNA hypermethylation, which ultimately block the gene expression programs required for normal cell differentiation. nih.govbiorxiv.org

Table 1: Effects of this compound on Cell Differentiation Markers

| Cell Line | Treatment | Differentiation Stimulus | Observed Effect on Differentiation | Key Marker Changes |

| TF-1 | This compound | Erythropoietin (EPO) | Blocked differentiation | No response to EPO |

| SCF ER-Hoxb8 | This compound | Estrogen Withdrawal | Impaired differentiation | Decreased Gr1, Persistent CD34/c-kit |

| TF-1 | Tfmb-S-2-HG | Erythropoietin (EPO) | No effect | Normal differentiation |

Investigation of Growth Factor-Independent Growth Using this compound

Another critical finding from preclinical studies is the ability of this compound to promote growth factor-independent growth in hematopoietic cells. nih.govmedchemexpress.com TF-1 cells, which are dependent on granulocyte-macrophage colony-stimulating factor (GM-CSF) for their proliferation, become cytokine-independent after being passaged with this compound. nih.govnih.gov This effect was observed to be both dose- and passage-dependent. nih.gov

The transition to growth factor independence is a crucial step in tumorigenesis. The fact that this can be induced by the direct application of this compound provides strong evidence for the role of (R)-2-HG as a bona fide oncometabolite. nih.gov In contrast, treatment with Tfmb-S-2-HG did not promote cytokine-independent growth, highlighting the stereospecificity of this effect. nih.govforbeckforums.org

Research suggests that higher concentrations of (R)-2-HG are required to block differentiation than to confer cytokine independence. nih.gov This implies that distinct downstream pathways may be involved in mediating these two oncogenic phenotypes.

Table 2: Impact of this compound on Growth Factor Dependency

| Cell Line | Treatment | Key Finding |

| TF-1 | This compound | Promoted growth factor-independent growth |

| TF-1 | Tfmb-S-2-HG | Did not promote cytokine-independence |

Reversibility Studies of (R)-2-HG-Induced Cellular Phenotypes with this compound

A significant aspect of this compound research has been the investigation into the reversibility of the cellular changes induced by (R)-2-HG. nih.govashpublications.org Studies have shown that the oncogenic effects of (R)-2-HG are indeed reversible. nih.govforbeckforums.org

When this compound was removed from the culture medium of TF-1 cells that had become growth factor-independent, they gradually regained their dependence on cytokines for proliferation. nih.gov The time required for this reversion was influenced by the duration and dose of the initial exposure to this compound. nih.govashpublications.org

Interestingly, the block in differentiation was more rapidly reversible than the growth factor independence. nih.gov Upon withdrawal of this compound, TF-1 cells quickly regained their ability to differentiate in response to EPO, even after prolonged exposure to the oncometabolite. nih.gov This suggests that the epigenetic marks responsible for the differentiation block may be more dynamic and easier to reset than those governing proliferation. nih.gov These findings offer hope that therapies aimed at reducing (R)-2-HG levels in patients with IDH-mutant cancers could be effective. nih.govaacrjournals.org

Preclinical Modeling of Oncometabolite Effects Using Cell-Permeable (R)-2-HG

The development of cell-permeable analogs of (R)-2-HG, such as this compound, has been pivotal for creating preclinical models to study the direct effects of this oncometabolite. nih.gov These models have been crucial in establishing that (R)-2-HG is sufficient to induce key features of leukemogenesis, namely impaired differentiation and enhanced proliferation. nih.govnih.gov

By using this compound, researchers can bypass the need for expressing mutant IDH enzymes, allowing for a more direct investigation of the downstream consequences of (R)-2-HG accumulation. nih.gov This has been particularly valuable in cell lines like TF-1, where treatment with this compound recapitulates the phenotypes observed with mutant IDH1 expression. nih.govnih.gov

These cell-based models have also been used to explore the mechanisms by which (R)-2-HG exerts its effects. For example, they have been used to show that (R)-2-HG inhibits various α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic dysregulation. nih.govresearchgate.net Furthermore, these models provide a platform for testing the efficacy of potential therapeutic agents that aim to counteract the effects of (R)-2-HG. nih.gov

Disease Specific Research Applications of Tfmb R 2 Hg and R 2 Hg Studies

Research in Acute Myeloid Leukemia (AML)

Mutations in IDH1 and IDH2 are found in approximately 20% of AML cases and are considered early events in the development of the disease. mdpi.com The production of (R)-2-HG by these mutant enzymes is a key factor in AML. xiahepublishing.com Tfmb-R-2-HG, as a cell-permeable form of (R)-2-HG, is a valuable tool for studying the effects of this oncometabolite in AML research. medchemexpress.comglpbio.commedchemexpress.com

Mechanisms of Leukemogenesis Promotion by (R)-2-HG

(R)-2-HG promotes the development of leukemia by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which leads to epigenetic changes. nih.govashpublications.org A primary target of this inhibition is the TET family of enzymes, particularly TET2. nih.gov This inhibition results in altered DNA and histone methylation, leading to changes in gene expression that promote tumorigenesis. nih.gov The similarities in the genomic DNA methylation and gene expression profiles between AML with IDH1/2 mutations and those with TET2 mutations, which are mutually exclusive, suggest that TET2 is a key target of (R)-2-HG. nih.gov

Studies have shown that (R)-2-HG is sufficient to promote leukemogenesis, and its effects are reversible. nih.gov It has been demonstrated that (R)-2-HG can induce hyperleukocytosis and accelerate the onset of leukemia in animal models. xiahepublishing.com The oncometabolite achieves this by promoting cell proliferation and inhibiting differentiation, two essential properties for cancer development. nih.gov For instance, in TF-1 erythroleukemia cells, the expression of mutant IDH1 promotes cytokine-independent growth and blocks differentiation. nih.gov

| Feature | Description | References |

| Primary Mechanism | Competitive inhibition of α-ketoglutarate-dependent dioxygenases. | nih.govashpublications.org |

| Key Enzyme Target | TET2, leading to altered DNA and histone methylation. | nih.gov |

| Cellular Effects | Promotes proliferation and inhibits differentiation. | nih.gov |

| In Vivo Effects | Induces hyperleukocytosis and accelerates leukemia onset. | xiahepublishing.com |

Impairment of Hematopoietic Cell Differentiation

A significant effect of (R)-2-HG in the context of AML is the impairment of hematopoietic cell differentiation. nih.govmdpi.com This has been observed in various experimental models. For example, the expression of mutant IDH2 in the human TF-1 erythroleukemia cell line led to a more immature phenotype. preprints.org

Studies using cell-permeable (R)-2-HG, such as this compound, have confirmed that the oncometabolite alone is sufficient to block differentiation. nih.govresearchgate.net In experiments with SCF ER-Hoxb8 cells, this compound was shown to impair their differentiation following estrogen withdrawal. glpbio.comnih.gov Similarly, treatment of TF-1 cells with this compound inhibits their differentiation in response to erythropoietin (EPO). medchemexpress.com This block in differentiation is a crucial step in the development of leukemia. amegroups.org

In human CD34+ hematopoietic stem and progenitor cells, the expression of IDH1-R132H or IDH2-R140Q mutants resulted in a complete block of differentiation across all cell lineages. mdpi.com This effect was reversible with the use of specific inhibitors, highlighting the central role of the mutant IDH enzymes and their product, (R)-2-HG, in impairing hematopoietic differentiation. mdpi.com

| Cell Model | Effect of (R)-2-HG/(Tfmb)-R-2-HG | References |

| TF-1 Erythroleukemia Cells | Induces a more immature phenotype; inhibits differentiation in response to EPO. | medchemexpress.compreprints.org |

| SCF ER-Hoxb8 Cells | Impairs differentiation upon estrogen withdrawal. | glpbio.comnih.gov |

| Human CD34+ HSPCs | Complete trilineage block of differentiation. | mdpi.com |

Research in Glioma Biology

IDH mutations are a defining feature of lower-grade gliomas and secondary glioblastomas, occurring in over 70-80% of these tumors. amegroups.orgencyclopedia.pub The resulting accumulation of (R)-2-HG is a key driver of glioma formation. amegroups.orgnih.govnih.gov

Oncogenic Contributions of (R)-2-HG in IDH-Mutant Gliomas

The primary oncogenic mechanism of (R)-2-HG in gliomas is the competitive inhibition of α-ketoglutarate-dependent dioxygenases. mdpi.comjci.org This leads to widespread epigenetic changes, including DNA and histone hypermethylation, a hallmark of IDH-mutant gliomas known as the Glioma-CpG Island Methylator Phenotype (G-CIMP). amegroups.orgmdpi.commdpi.com These epigenetic alterations result in the silencing of tumor suppressor genes and the promotion of an undifferentiated state, contributing to tumorigenesis. mdpi.commedsci.org

Specifically, (R)-2-HG inhibits the TET family of enzymes, which are responsible for DNA demethylation, and the Jumonji C (JmjC) domain-containing histone demethylases. nih.govmdpi.commedsci.org This leads to global hypermethylation and aberrant gene expression. mdpi.com For example, the inhibition of histone demethylases can contribute to the transforming influence in IDH-mutant glioma. researchgate.net Furthermore, (R)-2-HG has been shown to induce hypersuccinylation in glioma cells by inhibiting succinate (B1194679) dehydrogenase, which impairs mitochondrial respiration and promotes a cancer-favorable metabolic phenotype. xiahepublishing.com

In experimental models, the cell-permeable analog this compound has been shown to enhance the anchorage-independent growth of astrocytes, mimicking the effect of the IDH1-R132H mutation. medchemexpress.comnih.gov This demonstrates that (R)-2-HG is a key mediator of the oncogenic effects observed in IDH-mutant gliomas. nih.gov

Modulation of the Tumor Immune Microenvironment by (R)-2-HG

(R)-2-HG plays a significant role in shaping the tumor immune microenvironment in IDH-mutant gliomas, generally creating an immunosuppressive landscape. nih.govresearchgate.net These tumors are characterized by fewer tumor-infiltrating lymphocytes (TILs), particularly CD8+ T cells, compared to their IDH-wildtype counterparts. nih.govnih.gov

Several mechanisms contribute to this immune quiescence. (R)-2-HG can be released into the tumor microenvironment and directly suppress the activity of T cells. nih.govnih.gov It has been shown to impair T-cell activation, proliferation, and cytokine secretion. encyclopedia.pub (R)-2-HG can also indirectly suppress the immune response by altering the tumor cells themselves. For instance, it can lead to the epigenetic silencing of genes involved in immune signaling, such as the cGAS-STING pathway, and reduce the expression of chemokines like CXCL9 and CXCL10, which are necessary for T-cell recruitment. nih.govnih.gov

Furthermore, (R)-2-HG can impair the function of other immune cells, such as dendritic cells, by hindering their differentiation and maturation and reducing their ability to present antigens to T cells. mdpi.com This multifaceted modulation of the immune system by (R)-2-HG contributes to the ability of IDH-mutant gliomas to evade immune destruction. mdpi.com

| Immune Cell Type | Effect of (R)-2-HG | References |

| CD8+ T Cells | Reduced infiltration and impaired anti-tumor activity. | nih.govnih.gov |

| Dendritic Cells | Impaired differentiation, maturation, and antigen presentation. | mdpi.com |

| General T Cells | Suppressed activation, proliferation, and cytokine secretion. | encyclopedia.pub |

(R)-2-HG Induced Sensitization to DNA Damage

Paradoxically, while promoting tumorigenesis, the accumulation of (R)-2-HG in cancer cells can also render them more sensitive to treatments that cause DNA damage, such as radiation and certain chemotherapies. nih.gov This vulnerability arises from (R)-2-HG's inhibitory effect on DNA repair pathways. nih.gov

(R)-2-HG has been shown to impair homologous recombination repair (HRR), a critical pathway for fixing DNA double-strand breaks. nih.gov This effect is linked to the inhibition of α-KG-dependent lysine (B10760008) demethylases, such as KDM4A and KDM4B, which are involved in the epigenetic regulation of DNA repair. nih.gov The resulting defect in HRR is reminiscent of that seen in tumors with BRCA1/2 deficiencies, making these cells susceptible to PARP inhibitors. nih.gov

Additionally, (R)-2-HG can inhibit the function of ALKBH DNA repair enzymes, which increases the sensitivity of cells to alkylating agents like temozolomide, a standard chemotherapy for glioma. nih.govmdpi.comuni.lu This inhibition of multiple DNA repair pathways by (R)-2-HG represents a tumor-specific vulnerability that can be exploited for therapeutic benefit. nih.govmdpi.com

| DNA Repair Pathway | Effect of (R)-2-HG | Consequence | References |

| Homologous Recombination Repair (HRR) | Impaired function through inhibition of KDM4A/B. | Increased sensitivity to PARP inhibitors and radiation. | nih.gov |

| Alkylation Repair (ALKBH enzymes) | Inhibition of ALKBH2 and ALKBH3. | Enhanced sensitivity to alkylating agents like temozolomide. | nih.govmdpi.comuni.lu |

Insights into Other (R)-2-HG Associated Malignancies (e.g., Clear Cell Renal Cell Carcinoma)

While the role of (R)-2-hydroxyglutarate ((R)-2-HG) is well-documented in gliomas and acute myeloid leukemia (AML), its implications extend to other malignancies, notably clear cell renal cell carcinoma (ccRCC). frontiersin.orgbevital.no However, the story in ccRCC is distinct, primarily involving the L-enantiomer of 2-HG (L-2-HG) rather than the D-enantiomer (D-2-HG or (R)-2-HG) produced by isocitrate dehydrogenase (IDH) mutations. nih.govnih.govwashington.edu

Clear cell renal cell carcinoma, the most prevalent form of kidney cancer, is characterized by its clear cytoplasm when viewed microscopically, a result of high lipid and glycogen (B147801) content. cancer.govradiopaedia.org Unlike gliomas and AML, mutations in IDH1 and IDH2 are rare in ccRCC, occurring in less than 1% of cases. bevital.nonih.gov Instead, the accumulation of 2-HG in ccRCC is predominantly of the L-isoform. bevital.nonih.gov This elevation is not due to IDH mutations but is linked to the loss of the L-2-hydroxyglutarate dehydrogenase (L2HGDH) enzyme, which is responsible for converting L-2-HG back to alpha-ketoglutarate (B1197944) (α-KG). frontiersin.orgnih.govnih.gov The gene for L2HGDH is located on chromosome 14q, a region frequently deleted in ccRCC, supporting its role as a tumor suppressor in this cancer. bevital.nonih.gov

The accumulation of L-2-HG in ccRCC functions as a bona fide oncometabolite. frontiersin.org Like its enantiomer, L-2-HG competitively inhibits α-KG-dependent dioxygenases. frontiersin.orgcaymanchem.com This inhibition leads to significant epigenetic alterations, including the hypermethylation of DNA and histones, which are key mechanisms in tumorigenesis. frontiersin.orgcam.ac.uk Specifically, L-2-HG has been shown to be a more potent inhibitor of the TET family of DNA demethylases than D-2-HG. frontiersin.orgwashington.edu This leads to a decrease in 5-hydroxymethylcytosine (B124674) (5hmC) levels, a marker of active demethylation, which is strongly associated with tumor aggressiveness and poor prognosis in ccRCC. frontiersin.orgnih.gov

Furthermore, research has identified the histone demethylase KDM6A as a target of L-2-HG in renal cancer. nih.gov The inhibition of these enzymes by L-2-HG contributes to a cellular state that is less differentiated and more prone to proliferation. frontiersin.org Studies have demonstrated that L-2-HG accumulation promotes the migration of ccRCC cell lines and that restoring L2HGDH expression can suppress tumor growth both in vitro and in vivo. frontiersin.orgnih.gov

The cell-permeable analog, Tfmb-(R)-2-HG, has been instrumental in studying the effects of (R)-2-HG in various cancer models, primarily in AML and glioma research. medchemexpress.comglpbio.com It allows for the direct investigation of the consequences of elevated intracellular (R)-2-HG levels. ashpublications.org While most research on Tfmb-(R)-2-HG has focused on its role in promoting leukemogenesis and blocking cell differentiation, the insights gained from these studies are valuable for understanding the broader implications of oncometabolites. caymanchem.comglpbio.comashpublications.org The reversibility of transformation by removing Tfmb-(R)-2-HG in experimental models suggests that continuous exposure to the oncometabolite is necessary to maintain the cancerous phenotype. ashpublications.org This highlights the potential of therapies aimed at reducing oncometabolite levels. ashpublications.org

Although Tfmb-(R)-2-HG is the D-enantiomer, its use in research underscores the principle that oncometabolites can drive cancer development by disrupting normal cellular processes, a mechanism that is also at play in ccRCC with L-2-HG.

Table of Research Findings in (R)-2-HG and L-2-HG Associated Malignancies

| Finding | Malignancy | Key Oncometabolite | Primary Mechanism | Implication | Citations |

| Oncometabolite Production | Glioma, AML | (R)-2-HG (D-2-HG) | Gain-of-function mutations in IDH1/IDH2 genes. | Production of high levels of (R)-2-HG. | cam.ac.ukashpublications.orgfrontiersin.org |

| Oncometabolite Production | Clear Cell Renal Cell Carcinoma (ccRCC) | L-2-HG | Loss of L2HGDH enzyme function, often due to chromosomal deletion. | Accumulation of L-2-HG. | frontiersin.orgbevital.nonih.govnih.gov |

| Epigenetic Alterations | Glioma, AML, ccRCC | (R)-2-HG and L-2-HG | Competitive inhibition of α-ketoglutarate-dependent dioxygenases (e.g., TETs, KDMs). | DNA and histone hypermethylation, leading to altered gene expression. | frontiersin.orgcam.ac.ukmdpi.com |

| Cellular Effects | AML | (R)-2-HG (studied using Tfmb-(R)-2-HG) | Impairs cell differentiation and promotes growth factor-independent growth. | Contributes to leukemogenesis. | medchemexpress.comglpbio.comashpublications.org |

| Cellular Effects | ccRCC | L-2-HG | Promotes cell migration and tumor growth. | Increased tumor aggressiveness and poor prognosis. | frontiersin.orgnih.gov |

| Prognostic Marker | ccRCC | Low L2HGDH expression and high L-2-HG levels | Associated with tumor progression and worsened prognosis. | Potential biomarker for disease severity. | bevital.nonih.gov |

Analytical Methodologies for R 2 Hydroxyglutarate in Research

Quantification of (R)-2-HG Enantiomers in Biological Samples

The structural similarity between the (R)- and (S)-enantiomers of 2-hydroxyglutarate necessitates the use of chiral-specific analytical methods for their accurate quantification in biological matrices. Several sophisticated techniques have been developed and are routinely used for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of (R)-2-HG and its enantiomer, (S)-2-HG. A common strategy involves chiral derivatization, where the 2-HG enantiomers are reacted with a chiral reagent to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral LC column.

One such derivatizing agent is diacetyl-L-tartaric anhydride (B1165640) (DATAN). The reaction of 2-HG with DATAN forms stable diastereomeric derivatives that can be effectively separated and quantified. nih.govscispace.combiorxiv.orgresearchgate.net Another highly effective reagent is N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC). Derivatization with TSPC not only enables the chromatographic separation of the enantiomers but also significantly enhances the ionization efficiency and, consequently, the detection sensitivity of the assay by 291- and 346-fold for D-2HG and L-2HG, respectively. escholarship.orgresearchgate.netscience.govnih.govresearchgate.net The enhanced sensitivity is particularly advantageous when working with limited sample volumes. nih.gov

The general workflow for LC-MS/MS analysis of 2-HG enantiomers involves sample preparation (e.g., protein precipitation and extraction), derivatization, chromatographic separation, and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are typically employed to ensure high accuracy and precision. nih.gov

Table 1: Comparison of Chiral Derivatization Reagents for LC-MS/MS Analysis of 2-HG Enantiomers

| Derivatization Reagent | Principle of Separation | Advantages |

| Diacetyl-L-tartaric anhydride (DATAN) | Formation of diastereomers | Good separation of diastereomers, well-validated method. nih.govscispace.combiorxiv.orgresearchgate.net |

| N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) | Formation of diastereomers | Excellent separation, significantly increases detection sensitivity. escholarship.orgresearchgate.netscience.govnih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS/MS) with Chiral Derivatization

Gas chromatography-tandem mass spectrometry (GC-MS/MS) represents another robust method for the chiral separation and quantification of 2-HG enantiomers. Similar to LC-MS/MS, this technique often relies on chiral derivatization to create diastereomers that can be resolved by a standard GC column. A commonly used derivatizing agent for this purpose is R-(-)-butanol. researchgate.net

Alternatively, some GC-MS/MS methods utilize a chiral GC column to directly separate the enantiomers, thereby avoiding the need for a derivatization step. researchgate.netthieme-connect.com This approach simplifies the sample preparation procedure. The choice between using a chiral derivatizing agent or a chiral column depends on factors such as the complexity of the biological matrix, the required sensitivity, and the available instrumentation. Regardless of the approach, GC-MS/MS provides high specificity and sensitivity for the analysis of 2-HG enantiomers in various biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-HG Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive analytical technique that can be used to detect and quantify 2-HG in biological samples, including intact tissues. thieme-connect.complos.orgjci.org Proton (¹H) NMR spectroscopy can identify 2-HG based on its unique spectral signature, which consists of a complex pattern of resonances arising from its five non-exchangeable protons. thieme-connect.com

The detection of 2-HG by NMR can be challenging due to the overlap of its signals with those of other abundant metabolites, such as glutamate (B1630785), glutamine, and N-acetylaspartate (NAA). thieme-connect.com To overcome these challenges, advanced NMR techniques are employed. High-field NMR spectrometers (e.g., 900 MHz) provide greater spectral dispersion, which helps to resolve overlapping peaks. plos.org Furthermore, two-dimensional (2D) NMR methods, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are utilized to unambiguously identify 2-HG by correlating the signals of coupled protons or protons and their attached carbons, respectively. plos.org Adjusting the pH of the sample can also help to resolve the signals of 2-HG from those of glutamate and glutamine. nih.gov The detection limit of in vivo MRS is approximately 1 mM, making it suitable for detecting the high concentrations of 2-HG found in IDH-mutant tumors. jci.org

Table 2: Key NMR Parameters for 2-Hydroxyglutarate Detection

| NMR Technique | Principle | Application in 2-HG Analysis |

| High-Field ¹H NMR | Increased spectral resolution at higher magnetic fields. | Improved separation of 2-HG signals from overlapping metabolite resonances. plos.org |

| 2D COSY | Correlates signals from scalar-coupled protons. | Unambiguous identification of the 2-HG spin system. plos.orgjci.org |

| 2D HSQC | Correlates proton signals with their directly bonded carbons. | Provides definitive assignment of 2-HG resonances. plos.org |

Fluorimetric Assays for 2-HG

Fluorimetric assays offer a sensitive and high-throughput method for the quantification of (R)-2-HG. These assays are typically based on an enzymatic reaction catalyzed by (D)-2-hydroxyglutarate dehydrogenase (D2HGDH). nih.govescholarship.orgmybiosource.comnih.govresearchgate.net In the presence of its substrate, (R)-2-HG, D2HGDH catalyzes its oxidation to α-ketoglutarate. This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH.

The resulting NADH is then used in a second enzymatic reaction, catalyzed by diaphorase, to reduce a non-fluorescent probe, such as resazurin, into a highly fluorescent product, resorufin. escholarship.orgresearchgate.net The intensity of the fluorescence signal is directly proportional to the amount of (R)-2-HG present in the sample. This assay is highly specific for the (R)-enantiomer and is well-suited for screening large numbers of samples in a microplate format. mybiosource.comnih.gov

Advanced Molecular and Cellular Techniques for Investigating (R)-2-HG Effects

Beyond quantification, understanding the molecular consequences of (R)-2-HG accumulation is crucial. Advanced molecular techniques are employed to investigate how this oncometabolite alters cellular function, particularly through epigenetic mechanisms.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Histone Modification Analysis

Chromatin immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide distribution of histone modifications. Given that (R)-2-HG inhibits several histone demethylases, ChIP-seq is an invaluable tool for studying the epigenetic alterations induced by this oncometabolite.

Studies using ChIP-seq have demonstrated that the accumulation of (R)-2-HG leads to global and locus-specific changes in histone methylation patterns. life-science-alliance.orgbiorxiv.orgnih.govpnas.org For instance, an increase in repressive histone marks such as H3K9me2, H3K9me3, and H3K27me3 has been observed in cells with high levels of (R)-2-HG. biorxiv.orgpnas.org These changes in histone methylation can alter chromatin accessibility and gene expression, ultimately contributing to the block in cellular differentiation and the promotion of tumorigenesis that are characteristic of IDH-mutant cancers. pnas.org By providing a genome-wide map of these epigenetic alterations, ChIP-seq offers critical insights into the mechanisms by which (R)-2-HG drives cancer development. life-science-alliance.orgnih.gov

Global Gene Expression Profiling (e.g., RNA-seq)

Global gene expression profiling, particularly through RNA sequencing (RNA-seq), is a powerful technique to understand the widespread transcriptional changes induced by R-2HG. By treating cells with Tfmb-(R)-2-HG, researchers can systematically identify genes and pathways that are upregulated or downregulated, providing insight into the mechanisms of R-2HG-driven oncogenesis.

Detailed Research Findings: Studies have utilized RNA-seq to analyze hematopoietic cells (e.g., TF-1 erythroleukemia cells) treated with Tfmb-(R)-2-HG. These experiments reveal that R-2HG causes significant alterations in the transcriptome. For instance, research has shown that R-2HG-mediated inhibition of KDM5 histone lysine (B10760008) demethylases leads to increased trimethylation of histone H3 at lysine 4 (H3K4me3) at specific gene loci. aacrjournals.org Gene set enrichment analysis (GSEA) of RNA-seq data from these cells confirmed that genes associated with these trimethyl-H3K4-enriched loci were significantly upregulated. aacrjournals.org This provides a direct link between the epigenetic modifications induced by R-2HG and subsequent changes in gene expression. aacrjournals.org

Further research has demonstrated that R-2HG can also exert its effects by inhibiting the FTO protein, an N6-methyladenosine (m6A) RNA demethylase. nih.gov Treatment with R-2HG was shown to increase global m6A RNA modification, which in turn decreases the stability of critical transcripts like MYC and CEBPA, leading to the suppression of their associated pathways and a broad anti-leukemic effect. nih.gov This highlights that R-2HG's impact on gene expression is complex, involving both histone and RNA modifications.

| Cell Line | Treatment | Key Gene Expression Finding | Analytical Method | Reference |

| TF-1 | Tfmb-(R)-2-HG | Upregulation of genes associated with loci enriched for trimethyl-H3K4. | RNA-seq, GSEA | aacrjournals.org |

| Leukemic Cells (MOLM-13, MV4-11) | R-2HG | Decreased stability of MYC/CEBPA transcripts due to increased m6A RNA modification. | RNA-seq, m6A sequencing | nih.gov |

| Breast Cancer Cells | 2-HG | Transcriptional repression of genes highly methylated in breast cancer. | RNA-seq | nih.gov |

Cell Differentiation and Reprogramming Assays

A hallmark of R-2HG's oncogenic activity is its ability to block cellular differentiation. Assays that monitor the differentiation status of cells are crucial for understanding this phenomenon. Tfmb-(R)-2-HG is used to treat progenitor cells, and their ability to differentiate in response to specific stimuli is then assessed.

Detailed Research Findings: Pioneering studies have used Tfmb-(R)-2-HG to demonstrate that R-2HG is sufficient to induce a block in hematopoietic differentiation. nih.gov For example, when TF-1 cells are treated with erythropoietin (EPO), they normally differentiate into red blood cell precursors. However, passaging these cells in the presence of Tfmb-(R)-2-HG inhibits this response to EPO. nih.gov Similarly, in murine granulocyte-macrophage progenitor cells (SCF ER-Hoxb8 cells), treatment with Tfmb-(R)-2-HG impairs their differentiation following estrogen withdrawal. nih.govmedchemexpress.comglpbio.com This is typically measured by analyzing the expression of cell surface markers associated with differentiation, such as Gr-1, CD11b, c-kit, and CD34, using flow cytometry. nih.gov

The oncometabolite also dysregulates the differentiation of human mesenchymal stromal cells (MSCs), promoting adipogenic differentiation while suppressing chondrogenic and osteogenic differentiation. nih.gov These effects are linked to R-2HG's ability to induce widespread DNA hypermethylation, a key mechanism of epigenetic reprogramming. nih.govnih.gov

| Cell Model | Treatment | Effect on Differentiation | Assay Method | Reference |

| TF-1 Cells | Tfmb-(R)-2-HG | Blocked differentiation in response to erythropoietin (EPO). | Proliferation/Viability Assays | nih.gov |

| SCF ER-Hoxb8 Cells | Tfmb-(R)-2-HG | Impaired differentiation upon estrogen withdrawal; persistent stem cell marker expression. | Flow Cytometry (Gr1, c-kit, CD34) | nih.govglpbio.com |

| Human Mesenchymal Stromal Cells | R-2HG | Promoted adipogenesis; suppressed chondrogenesis and osteogenesis. | Staining (Oil Red O, Alcian Blue), qPCR | nih.gov |

| Human Dendritic Cells | D-2-HG | Inhibited differentiation from monocytes. | Flow Cytometry, LC-MS/MS | haematologica.org |

Proteomic and Metabolomic Approaches for Pathway Elucidation

Proteomic and metabolomic approaches are essential for a systems-level understanding of how R-2HG alters cellular pathways. nomuraresearchgroup.com Proteomics identifies changes in protein expression and post-translational modifications (like histone marks), while metabolomics directly measures the accumulation of R-2HG and its impact on other metabolites. d-nb.infoplos.org

Detailed Research Findings: Metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS) is fundamental to studies involving Tfmb-(R)-2-HG. It is used to confirm that treatment with the esterified compound leads to a dose-dependent intracellular accumulation of R-2HG, reaching concentrations similar to those found in IDH-mutant tumors. nih.govnih.gov This validation is critical for interpreting the biological effects observed in the assays described above.

Proteomic and targeted biochemical assays have been instrumental in identifying the direct enzymatic targets of R-2HG. As a structural analog of α-ketoglutarate (α-KG), R-2HG competitively inhibits a range of α-KG-dependent dioxygenases. caymanchem.com Proteomic methods, combined with enzymatic assays, have confirmed that these targets include TET DNA hydroxylases and various histone lysine demethylases (KDMs), such as KDM2B and KDM5 family members. medchemexpress.comnih.gov For example, treating breast cancer cells with cell-permeable R-2HG was shown to cause a concentration-dependent accumulation of H3K9me3 and H3K27me3 marks, consistent with the inhibition of the respective demethylases. oulu.fi Integrated metabolomic-proteomic analysis further helps to map the downstream consequences of this enzyme inhibition, connecting the primary metabolic perturbation to the global reprogramming of the epigenome and cellular phenotype. d-nb.info

| Approach | Cell/System | Key Finding | Methodology | Reference |

| Metabolomics | TF-1 Cells | Treatment with Tfmb-(R)-2-HG (250-500 µM) leads to dose-dependent intracellular R-2HG accumulation (up to ~4 mM). | LC-MS | nih.govnih.gov |

| Proteomics (Histone Analysis) | Breast Cancer Cells | Cell-permeable R-2HG increases global H3K9me3 and H3K27me3 levels. | Western Blot, Mass Spectrometry | oulu.fi |

| Metabolomics | TF-1 Cells | 500 µM Tfmb-(R)-2-HG significantly suppresses global 5hmC levels, indicating TET enzyme inhibition. | LC-MS | nih.gov |

| Proteomics (Enzyme Inhibition) | In vitro | R-2HG competitively inhibits α-KG-dependent dioxygenases, including KDM5 and FTO. | Enzymatic Assays | nih.govmedchemexpress.comnih.gov |

Future Research Trajectories for Tfmb R 2 Hg and R 2 Hg Biology

Comprehensive Elucidation of (R)-2-HG Downstream Cellular Targets

(R)-2-HG acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, a large family of enzymes with diverse cellular functions. nih.gov While the primary targets are well-established, a comprehensive understanding of the full spectrum of downstream effectors is a critical area for future investigation.

The most recognized targets of (R)-2-HG are enzymes involved in epigenetic regulation. These include the Ten-eleven translocation (TET) family of DNA hydroxylases and the Jumonji-C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs). nih.govmdpi.com Inhibition of TET enzymes by (R)-2-HG leads to reduced levels of 5-hydroxymethylcytosine (B124674) (5hmC) and subsequent DNA hypermethylation. nih.govbiocompare.com Similarly, inhibition of various KDMs, such as KDM2B and the KDM5 family, results in increased histone methylation, altering chromatin structure and gene expression. medchemexpress.combroadinstitute.orgnih.govnih.gov

Beyond classic epigenetics, (R)-2-HG has been shown to inhibit the fat mass and obesity-associated protein (FTO), an RNA demethylase. medchemexpress.comnih.govaacrjournals.org This inhibition increases N6-methyladenosine (m6A) RNA modification, which in turn decreases the stability of key oncogenic transcripts like MYC and CEBPA. nih.govnih.gov This action reveals a layer of post-transcriptional regulation mediated by (R)-2-HG.

Recent studies have expanded the list of (R)-2-HG-affected pathways. It can modulate mTOR signaling, a central regulator of cell growth, although the exact mechanism appears context-dependent, with some studies showing inhibition via ATP synthase and others activation. nih.govfrontiersin.orgescholarship.org Furthermore, (R)-2-HG has been implicated in impairing DNA repair, specifically homologous recombination, by inhibiting KDMs like KDM4B. frontiersin.orgresearchgate.net This creates a "BRCAness" phenotype, rendering cells sensitive to PARP inhibitors. frontiersin.orgresearchgate.netnih.gov

| Target Class | Specific Examples | Cellular Consequence | References |

|---|---|---|---|

| DNA Demethylases | TET1, TET2, TET3 | DNA hypermethylation, blocked cell differentiation. | nih.govmdpi.combiocompare.comashpublications.org |

| Histone Demethylases (KDMs) | KDM2B, KDM4A/B, KDM5 family, KDM6A/B | Histone hypermethylation (e.g., H3K9me3, H3K27me3), altered gene expression, impaired homologous recombination. | medchemexpress.combroadinstitute.orgfrontiersin.orgresearchgate.netoulu.fi |

| RNA Demethylases | FTO | Increased m6A RNA methylation, decreased stability of MYC/CEBPA mRNA. | nih.govaacrjournals.orgnih.govnih.gov |

| Metabolic Enzymes | ATP Synthase, EglN Prolyl Hydroxylases | Inhibition of mTOR signaling, altered HIF-1α stability. | nih.govescholarship.orgmedchemexpress.comjci.org |

| Signaling Pathways | DNA Damage Repair (HR), T-Cell Receptor Signaling | "BRCAness" phenotype, immunosuppression. | researchgate.netnih.govmdpi.com |

Dissecting the Nuances of Locus-Specific Epigenetic Modulation by (R)-2-HG

While (R)-2-HG causes widespread epigenetic changes, evidence suggests these effects are not random but display a remarkable degree of locus specificity. Research in human astrocytes and gliomas has shown that (R)-2-HG induces DNA and histone hypermethylation at specific genomic regions rather than globally. life-science-alliance.org Future work must delve deeper into the mechanisms that govern this specificity.

Studies in yeast have been particularly insightful, demonstrating that (R)-2-HG accumulation alters H3K4 and H3K36 methylation at distinct loci. life-science-alliance.org These studies identified Rph1, the yeast homolog of human KDM4 demethylases, as a highly sensitive target, and its inhibition leads to gene repression at specific sites. life-science-alliance.org Furthermore, (R)-2-HG can enhance gene silencing at heterochromatic regions by inhibiting H3K36 demethylases, thereby stabilizing the repressive chromatin structure. nih.gov

In mammalian cells, (R)-2-HG exposure can lead to a paradoxical outcome: a loss of chromatin accessibility in active chromatin regions (marked by H3K4me3 and H3K27ac) and a gain of accessibility in repressive chromatin states. nih.gov This suggests that (R)-2-HG destabilizes the entire epigenetic landscape, which may contribute to cellular plasticity and heterogeneity. nih.gov In IDH-mutant gliomas, this oncometabolite drives DNA hypermethylation specifically at lineage-specific enhancers that control the inflammatory and metabolic state of microglia in the tumor microenvironment. biorxiv.org

Dissecting these nuances will require integrating multi-omics data, including ChIP-seq for various histone marks, ATAC-seq for chromatin accessibility, and whole-genome bisulfite sequencing (WGBS) for DNA methylation at single-base resolution. life-science-alliance.orgnih.govbiorxiv.org Understanding why certain genomic loci are more susceptible to (R)-2-HG-mediated epigenetic remodeling than others is a key challenge that could reveal new principles of epigenetic regulation and identify critical nodes for therapeutic intervention.

Exploring Interconnections between (R)-2-HG and Broader Metabolic Networks

The production of (R)-2-HG is intrinsically linked to cellular metabolism, and its accumulation profoundly rewires metabolic networks beyond its direct enzymatic targets. A major focus for future research is to understand this broader metabolic crosstalk.

The synthesis of (R)-2-HG from α-KG by mutant IDH enzymes consumes the reducing equivalent NADPH. mdpi.comashpublications.org This can deplete the cell's antioxidant capacity, increasing levels of reactive oxygen species (ROS) and rendering cells vulnerable to oxidative stress and DNA damage. medchemexpress.com

(R)-2-HG accumulation also impacts central carbon metabolism. It has been associated with reduced glycolysis and lipid synthesis, depletion of the TCA cycle, and impaired mitochondrial respiration. frontiersin.org However, in some contexts, such as IDH-mutant acute myeloid leukemia (AML), cells exhibit enhanced mitochondrial oxidative metabolism and fatty acid oxidation. nih.govresearchgate.net This metabolic adaptability highlights the context-dependent effects of (R)-2-HG and is a critical area for further study.

Furthermore, (R)-2-HG influences major signaling and metabolic pathways. It can inhibit mTOR signaling by targeting ATP synthase, which has a growth-suppressive effect under nutrient-limited conditions. nih.govescholarship.orgexlibrisgroup.com In cholangiocarcinoma, (R)-2-HG has been shown to downregulate the Yes-associated protein 1 (YAP1) pathway, a key regulator of organ size and cell proliferation. nih.gov Future investigations should employ metabolomics and isotope tracing to map these metabolic fluxes comprehensively and understand how they contribute to the cancer phenotype and potential therapeutic vulnerabilities.

| Metabolic Area | Effect of (R)-2-HG Accumulation | References |

|---|---|---|

| Redox Homeostasis | Consumption of NADPH, leading to increased Reactive Oxygen Species (ROS). | mdpi.commedchemexpress.com |

| Energy Metabolism | Inhibition of ATP synthase; context-dependent effects on glycolysis and oxidative phosphorylation. | nih.govescholarship.orgfrontiersin.orgnih.gov |

| TCA Cycle | Depletion of α-ketoglutarate and overall TCA flux. | frontiersin.org |

| Macromolecule Synthesis | Downregulation of lipid synthesis. | frontiersin.org |

| Nutrient Sensing | Inhibition of mTOR signaling pathway. | nih.govmedchemexpress.com |

Investigating Mechanisms of Resistance to (R)-2-HG Modulation in Preclinical Models

While inhibitors targeting mutant IDH enzymes have shown clinical efficacy, primary and acquired resistance remain significant challenges. biorxiv.orgaacrjournals.org A crucial future direction is to use preclinical models to systematically investigate the mechanisms that allow cancer cells to evade therapies that modulate (R)-2-HG levels.

Several resistance mechanisms have already been identified. One is "isoform switching," where a tumor with an IDH1 mutation acquires a secondary IDH2 mutation upon treatment with an IDH1-specific inhibitor (or vice versa), thereby restoring (R)-2-HG production. aacrjournals.org Another mechanism involves the acquisition of second-site mutations in the target IDH gene that prevent inhibitor binding but preserve the enzyme's ability to produce (R)-2-HG. mdpi.comoaepublish.com

Resistance can also be non-genetic. In AML, cells can develop resistance by rewiring their metabolism. For example, some resistant cells maintain high levels of oxidative phosphorylation (OxPHOS) and fatty acid oxidation, a metabolic state that is not fully reversed by IDH inhibitors. mdpi.comnih.govresearchgate.netrupress.org Activation of bypass signaling pathways is another key mechanism. Hyperactivation of MYC signaling can confer resistance to the anti-tumor effects of (R)-2-HG. nih.govnih.govstemcell.com Similarly, co-occurring mutations in genes of the RAS-receptor tyrosine kinase pathway are associated with primary resistance to IDH inhibitors. biorxiv.orgoaepublish.com

Future preclinical studies should focus on developing more complex models, including patient-derived xenografts (PDXs) and genetically engineered mouse models, to study resistance in a more clinically relevant context. nih.govbiorxiv.org These models will be invaluable for identifying biomarkers that predict resistance and for testing rational combination therapies designed to overcome it, such as co-targeting metabolic dependencies (e.g., OxPHOS) or bypass signaling pathways. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How should researchers design experiments to characterize Tfmb-R-2-HG’s physicochemical properties?

- Methodology : Use a combination of spectroscopic techniques (e.g., NMR, IR, UV-Vis) and chromatographic methods (HPLC, LC-MS) to confirm molecular structure and purity. Include control experiments to validate reproducibility, and adhere to metric system standards for measurements (e.g., precise molarity calculations) .

- Data Management : Document raw data in structured tables (e.g., retention times, spectral peaks, solvent conditions) and align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for transparency .

Q. What steps ensure a systematic literature review for this compound?

- Process :